1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Description
1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a diazaspiro[4.5]decane core. This compound features a methyl group at the 1-position and a 4-phenylpiperazine moiety linked via a 2-oxoethyl chain at the 3-position. The spirocyclic hydantoin scaffold is known for its conformational rigidity, which enhances binding specificity to biological targets such as ion channels and enzymes .
Properties
Molecular Formula |
C21H28N4O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H28N4O3/c1-22-20(28)25(19(27)21(22)10-6-3-7-11-21)16-18(26)24-14-12-23(13-15-24)17-8-4-2-5-9-17/h2,4-5,8-9H,3,6-7,10-16H2,1H3 |
InChI Key |
ZOKZDALEOPIFLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[45]decane-2,4-dione typically involves a multistep processThe reaction conditions often include the use of organic solvents such as dichloromethane and methanol, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The phenyl group and the piperazine ring can undergo substitution reactions to introduce different substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be contextualized by comparing it to related spirohydantoin derivatives. Key comparisons include:
Structural Analogues and Anticonvulsant Activity
- 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (Compounds 7–36): Substituents: A 4-fluorophenoxyethyl group at the 3-position and amino group at the 8-position. Activity: Compounds 24, 27, and 34 exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test, with protection comparable to phenytoin. Amide derivatives showed moderate efficacy, while sulfonamide analogs were less active .
TRPM8 Antagonists
- Raqualia Pharma’s 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives (Patent WO2015136947): Substituents: Aryl or heteroaryl groups (e.g., pyridine, indole) at the central position. Activity: 42 compounds demonstrated potent TRPM8 inhibition (IC₅₀ < 10 nM). The presence of nitrogen-rich heterocycles improved binding affinity . However, the 2-oxoethyl linker may reduce potency compared to direct aryl substitutions .
Hypoglycemic Agents
- 8-Methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione :
- Substituents : Sulfonyl group at the 3-position and methyl group at the 8-position.
- Activity : Reduced blood glucose levels by 48.56% in rats, outperforming glipizide (41.60%). Positional isomerism (6-methyl vs. 8-methyl) significantly affected efficacy .
- Comparison : The target compound’s 4-phenylpiperazine group may lack the sulfonyl moiety’s electron-withdrawing properties critical for hypoglycemic activity, suggesting divergent therapeutic applications .
Data Tables
Table 1: Comparative Pharmacological Profiles of Spirohydantoin Derivatives
Table 2: Structural Impact on Activity
Biological Activity
1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, also known by its CAS number 184691-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure combined with a piperazine moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C24H28N4O3, with a molecular weight of approximately 420.5041 g/mol. The structure includes a 1,3-diazaspiro framework and a phenylpiperazine substituent, which are critical for its biological interactions.
Research indicates that compounds containing piperazine derivatives often interact with neurotransmitter systems and may exhibit activity as receptor modulators. Specifically, 1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione may influence:
- Dopaminergic Activity : Piperazine derivatives have been shown to modulate dopamine receptors, which can affect mood and behavior.
- Serotonergic Activity : Similar compounds have been implicated in the modulation of serotonin receptors, potentially impacting anxiety and depression.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of related diazaspiro compounds on various cancer cell lines. Results indicated that these compounds could significantly inhibit tumor growth in vivo models, suggesting their potential as anticancer agents .
- Neuropharmacological Studies : Research has demonstrated that piperazine derivatives can modulate neurotransmitter systems effectively. In vitro studies showed that these compounds could enhance dopaminergic signaling, which may be beneficial in treating disorders like schizophrenia or Parkinson's disease .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish its safety profile before clinical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, and how can they be addressed?
- Methodology : The spirocyclic core and phenylpiperazine substituent require multi-step synthesis. Strategies include:
- Spirocycle formation : Use of 1,3-diazaspiro[4.5]decane-2,4-dione precursors under controlled cyclization conditions (e.g., acid catalysis or thermal activation) .
- Substituent coupling : Employing nucleophilic substitution or amide-bond-forming reactions to attach the 4-phenylpiperazine moiety. Monitor reaction progress via HPLC or LC-MS to optimize yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm spirocyclic connectivity and substituent placement using H and C NMR, with attention to diastereotopic protons in the spiro system .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., spiro ring conformation) by obtaining single crystals in solvents like DMSO or methanol .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns using high-resolution MS (e.g., ESI-TOF) .
Advanced Research Questions
Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate hydrophobicity, critical for blood-brain barrier penetration (predicted logP ~3.2 based on phenylpiperazine analogs) .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- Contradictions : Discrepancies between predicted and experimental solubility may arise due to crystallinity or polymorphic forms .
Q. How can researchers resolve discrepancies between in vitro receptor binding assays and in vivo efficacy studies for this compound?
- Experimental Design :
- Receptor Profiling : Use radioligand binding assays (e.g., H-labeled ligands) to quantify affinity for serotonin/dopamine receptors, given the phenylpiperazine moiety’s known activity .
- In Vivo Validation : Employ behavioral models (e.g., forced swim test for antidepressants) with pharmacokinetic monitoring to correlate plasma concentrations with efficacy .
Q. What strategies optimize selective functionalization of the spirocyclic core for structure-activity relationship (SAR) studies?
- Synthetic Approaches :
- Protecting Groups : Temporarily block reactive sites (e.g., ketone in the dione ring) using tert-butyldimethylsilyl (TBS) groups to enable regioselective alkylation .
- Parallel Synthesis : Generate derivatives via combinatorial chemistry, varying substituents on the phenylpiperazine ring to assess SAR .
- Analytical Validation : Use F NMR (if fluorinated analogs are synthesized) to track regiochemistry .
Key Considerations for Experimental Design
- Purification : Use reverse-phase HPLC (C18 column) with a methanol/water gradient to separate diastereomers .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile sites (e.g., the 2-oxo group) .
- Theoretical Framework : Align SAR studies with receptor homology models to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
